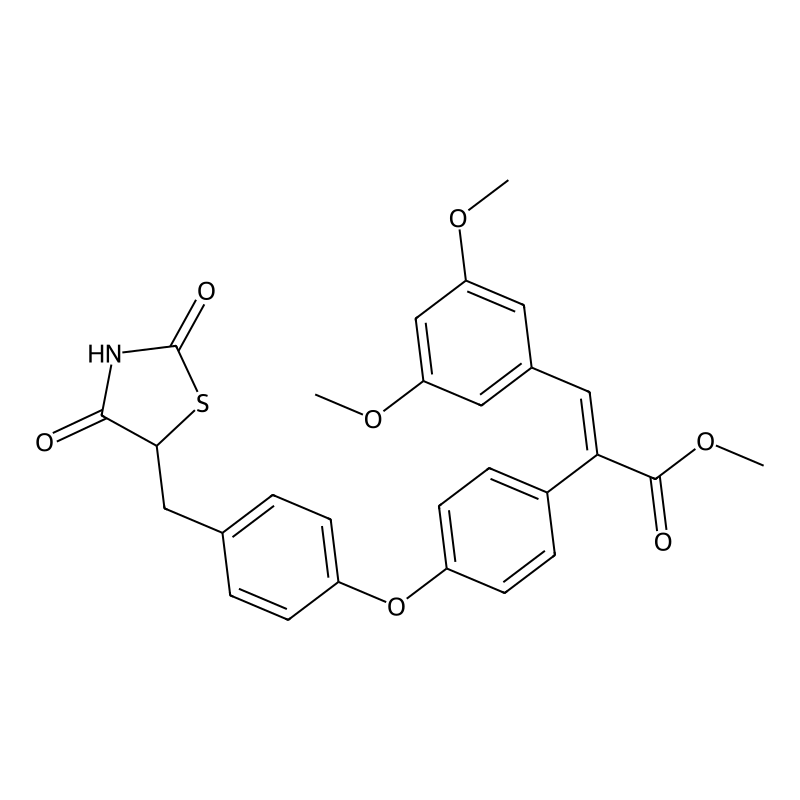

3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester is a complex organic compound characterized by its unique structural features. It consists of a central acrylic acid moiety modified with various functional groups, including a methoxy-substituted phenyl group and a dioxothiazolidin derivative. This compound is notable for its potential biological activities, particularly in medicinal chemistry.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The presence of the dioxothiazolidin moiety allows for nucleophilic attacks, leading to substitution reactions.

- Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitutions due to the presence of electron-donating groups like methoxy.

Research indicates that this compound exhibits significant biological activities, particularly in the field of pharmacology. Notably, it has been evaluated for its antihyperglycemic properties. In studies involving neonatal streptozotocin-induced diabetic Wistar male rats, it demonstrated promising results, suggesting its potential as a therapeutic agent for diabetes management . The presence of electron-donating groups on the aromatic rings enhances its activity.

The synthesis of 3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester typically involves several steps:

- Formation of the Dioxothiazolidin Derivative: This can be achieved through condensation reactions involving thiazolidinediones and appropriate aldehydes.

- Acrylic Acid Derivative Synthesis: The acrylic acid backbone can be formed through standard methods such as Michael addition or Wittig reactions.

- Coupling Reaction: Finally, the different moieties are coupled together using coupling agents or catalysts to yield the final product.

This compound has several potential applications:

- Medicinal Chemistry: Its antihyperglycemic properties make it a candidate for developing new diabetes medications.

- Pharmaceutical Research: It serves as a lead compound for synthesizing related derivatives with improved efficacy and safety profiles.

- Biological Studies: It can be used in studies exploring the mechanisms of action in metabolic disorders.

Interaction studies have focused on understanding how this compound interacts with biological targets. For example, its ability to modulate pathways related to glucose metabolism has been investigated. Additionally, studies have explored its interactions with various receptors involved in insulin signaling and glucose uptake .

Several compounds share structural similarities with 3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester. Here are a few notable examples:

Uniqueness: The unique combination of the dioxothiazolidin moiety and the specific substitution pattern on the aromatic rings distinguishes this compound from others in its class. Its structural complexity may contribute to enhanced biological activity compared to simpler analogs.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Dates

2: Barlocco D. CLX-0901 (Calyx Therapeutics). Curr Opin Investig Drugs. 2001 May;2(5):650-3. Review. PubMed PMID: 11569941.